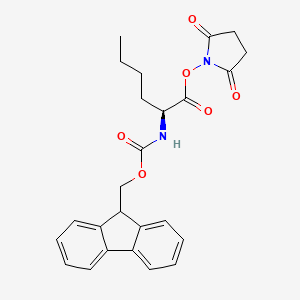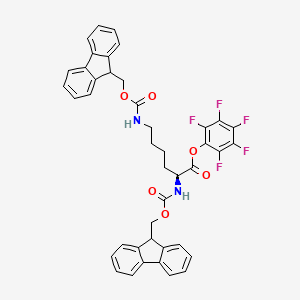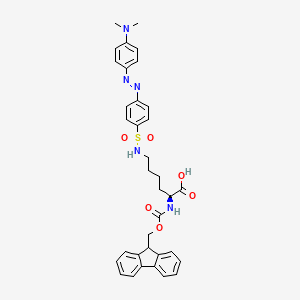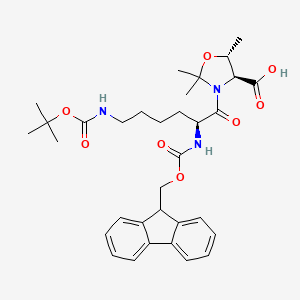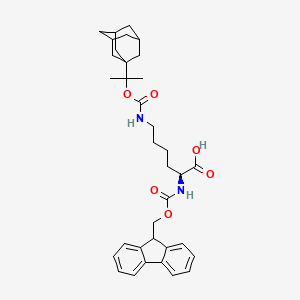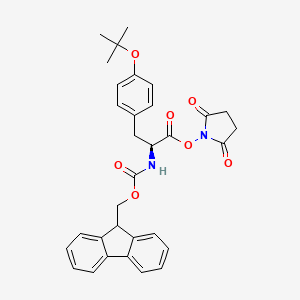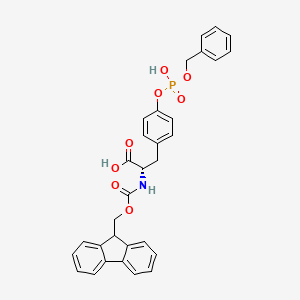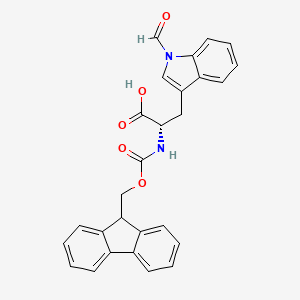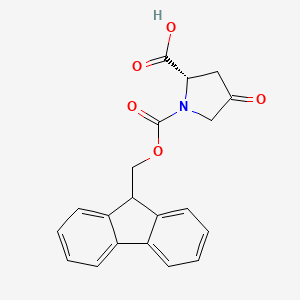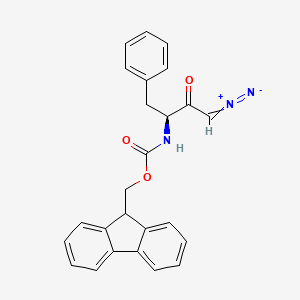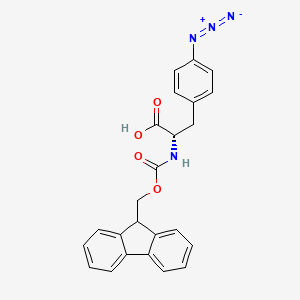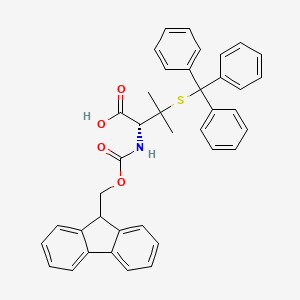![molecular formula C24H26N2O6 B613460 Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH CAS No. 1262308-49-5](/img/structure/B613460.png)
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a dipeptide compound that has gained attention in scientific research due to its unique structure and properties. The compound consists of glycine and threonine residues, with a pseudoproline modification at the threonine residue. This modification enhances the stability and solubility of the peptide, making it a valuable tool in peptide synthesis and research .
科学研究应用
Chemistry
In chemistry, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is used as a building block in the synthesis of complex peptides. Its stability and solubility make it an ideal candidate for use in solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pseudoproline modification can induce conformational changes in peptides, providing insights into protein folding and stability .
Medicine
In medicine, this compound is explored for its potential in drug development. Modified peptides can serve as therapeutic agents or as tools for drug delivery .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays .
作用机制
Target of Action
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH, is a dipeptide The primary targets of this compound are not explicitly mentioned in the available literature
Pharmacokinetics
Its solubility in dmso is reported to be 250 mg/ml , which could potentially impact its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be significantly affected by humidity in DMSO . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability
生化分析
Biochemical Properties
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The pseudoproline residue in the compound helps to overcome aggregation issues that are often encountered during SPPS. This interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the peptide chain and enhance its solubility .
Cellular Effects
This compound: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pseudoproline residue in the compound allows it to form stable complexes with enzymes and proteins, thereby modulating their activity. This can result in the inhibition or activation of specific enzymes, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, such as -80°C, but it can degrade over time when exposed to higher temperatures or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell signaling and metabolism, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve the solubility of peptides. At high doses, it can have toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which it becomes detrimental to cellular function .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic pathways .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular environments compared to others .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular proteins. This localization is critical for its activity and function, as it allows the compound to exert its effects in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is used to protect the amino group of glycine during the synthesis. The threonine residue, modified with a pseudoproline (Psi(Me,Me)Pro), is then coupled to the glycine residue using standard peptide coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems allows for efficient purification of the final product .
化学反应分析
Types of Reactions
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can be coupled with other amino acids or peptides using peptide coupling reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: HBTU and DIPEA in DMF are standard reagents for peptide coupling.
Purification: HPLC with a suitable solvent system (e.g., acetonitrile and water) is used for purification
Major Products Formed
The primary product formed from these reactions is the desired peptide or peptide conjugate, depending on the specific synthesis goals. Side products may include truncated peptides or peptides with incomplete deprotection .
相似化合物的比较
Similar Compounds
- Fmoc-Gly-Ser[Psi(Me,Me)Pro]-OH
- Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
- This compound
Uniqueness
This compound is unique due to its pseudoproline modification, which imparts enhanced stability and solubility compared to other dipeptides. This makes it particularly valuable in peptide synthesis and research .
属性
IUPAC Name |
(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZZZZUNKUMGM-SZNDQCEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

